molecular formula C15H24N2O7S B14674058 4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester CAS No. 33484-50-3

4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester

Cat. No.: B14674058
CAS No.: 33484-50-3
M. Wt: 376.4 g/mol
InChI Key: KGUNUIFPGRHXNL-UHFFFAOYSA-M
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Description

4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester is a complex organic compound belonging to the pyridopyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and β-ketoesters can undergo cyclization in the presence of acidic or basic catalysts to form the pyridopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4H-Pyrido(1,2-a)pyrimidinium, 6,7,8,9-tetrahydro-3-carboxy-1,6-dimethyl-4-oxo-, methyl sulfate, isopropyl ester lies in its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

33484-50-3

Molecular Formula

C15H24N2O7S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl sulfate;propan-2-yl 1,6-dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate

InChI

InChI=1S/C14H21N2O3.CH4O4S/c1-9(2)19-14(18)11-8-15(4)12-7-5-6-10(3)16(12)13(11)17;1-5-6(2,3)4/h8-10H,5-7H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

KGUNUIFPGRHXNL-UHFFFAOYSA-M

Canonical SMILES

CC1CCCC2=[N+](C=C(C(=O)N12)C(=O)OC(C)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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